1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
1-Phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a quaternary ammonium salt featuring a bicyclic pyrroloimidazole core fused with a cyclohexane ring. The structure includes a phenyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 2, with a bromide counterion. This compound belongs to a class of heterocyclic derivatives extensively studied for their antimicrobial, antifungal, and cytotoxic activities .
Synthesis: The synthesis of pyrrolo[1,2-a]imidazolium salts typically involves alkylation of the parent pyrroloimidazole with halogenated reagents. For example, 3-aryl-substituted derivatives are synthesized by refluxing 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating agents (e.g., benzyl chloride or phenoxyethyl bromides) in ethyl acetate, followed by recrystallization .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2.BrH/c1-15-9-11-16(12-10-15)18-14-20-13-5-8-19(20)21(18)17-6-3-2-4-7-17;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZHCQJQILQRT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+]3=C(N2C4=CC=CC=C4)CCC3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The compound, also known as 2-(4-methylphenyl)-1-phenyl-5H,6H,7H-1lambda5-pyrrolo[1,2-a]imidazol-1-ylium bromide, is an imidazole derivative. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities. .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities of imidazole derivatives, the molecular and cellular effects could be diverse. .
Biological Activity
1-Phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide, a compound with the CAS number 479349-58-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 355.3 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉BrN₂ |
| Molecular Weight | 355.3 g/mol |
| CAS Number | 479349-58-1 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on Sirtuin 6 (Sirt6) activators has shown that certain derivatives can inhibit the replication of viruses such as human cytomegalovirus (HCMV) and influenza virus H1N1. The mechanism involves modulation of host cellular pathways that are critical for viral replication .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated significant inhibition of pancreatic ductal adenocarcinoma (PDAC) cell proliferation and migration. The compound was shown to decrease histone acetylation levels (H3K9ac, H3K18ac), which are often associated with gene expression regulation in cancer cells. Furthermore, xenograft models confirmed its ability to suppress tumor growth significantly .
Quorum Sensing Inhibition
Another notable biological activity is the inhibition of quorum sensing in Pseudomonas aeruginosa, a pathogen responsible for various infections. Compounds with structural similarities to this compound have been reported to disrupt the communication systems in bacteria, thereby reducing virulence factor production and biofilm formation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyrroloimidazole scaffold can lead to enhanced potency against specific targets. For example, substituents on the aromatic rings or variations in the nitrogen-containing heterocycles can significantly influence its pharmacological profile.
Study on Anticancer Activity
A study investigated the effects of various derivatives of pyrroloimidazole compounds on PDAC cells. The lead compound demonstrated an EC50 value of approximately 5 μM in inhibiting cell proliferation and induced apoptosis through caspase activation pathways .
Research on Antiviral Effects
In another study focusing on Sirt6 activators, several compounds were synthesized and tested for their ability to inhibit viral replication. The most potent compound showed an EC50 value of 9.3 μM against SARS-CoV-2, indicating significant antiviral potential .
Chemical Reactions Analysis
Biological Activity
The compound’s structural analogs demonstrate antibacterial and antifungal activity , likely due to interference with microbial protein synthesis:
-
MIC values (for related compounds):
Mechanistic studies suggest ribosomal binding, stalling peptide elongation .
Functionalization Reactions
The aryl substituents (phenyl and p-tolyl groups) enable cross-coupling reactions :
Stability and Degradation
The compound is stable under inert atmospheres but undergoes hydrolysis in aqueous acidic/basic conditions:
Comparative Analysis with Analogues
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolo[1,2-a]Imidazolium Derivatives
Key Trends
Substituent Effects: Electron-withdrawing groups (e.g., Cl at para/meta positions) enhance antimicrobial potency. For example, 3-(4-chlorophenyl) derivatives show MIC = 4 μg/mL against S. aureus, outperforming methoxy-substituted analogs (MIC = 16 μg/mL) . Hydrophobic side chains (e.g., phenoxyethyl or cyclohexyl groups) improve membrane penetration but may increase cytotoxicity .
Ring System Modifications :
- Cyclopentane vs. Cycloheptane Fused Rings : Cyclopentane-fused derivatives (e.g., compound 5 in ) exhibit higher activity than cycloheptane analogs (MIC = 16 μg/mL vs. 8 μg/mL) due to optimal steric fit in bacterial targets .
Counterion Influence :
- Bromide salts (e.g., 1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide) may exhibit different solubility and bioavailability profiles compared to chloride analogs, though direct comparisons are lacking in the evidence .
Cytotoxicity Trade-offs: Compounds with phenoxycarbamoyl side chains (e.g., ) show selective toxicity, sparing human cells at antimicrobial concentrations (IC₅₀ = 0.2–1.8 μg/mL). In contrast, dichlorophenyl derivatives exhibit high hemolytic activity, limiting therapeutic utility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium salts, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of iminopyrrolidines with α-phenacyl bromides in MeCN, followed by heating in acetic anhydride to form the imidazolium bromide core. Partial reduction with NaBH₄ in DMF yields tetrahydro derivatives . Alternative routes include microwave-assisted cyclization (82% yield) and amidination with aminoethyl diethyl acetal under acidic conditions .
- Optimization : Key parameters include solvent choice (e.g., MeCN for cyclization), temperature control (reflux for cyclocondensation), and stoichiometric ratios of reagents like Meerwein’s reagent for O-methylation .
Q. How can the structural and electronic properties of this compound be characterized to inform catalytic applications?
- Techniques :
- X-ray crystallography reveals envelope conformations in the pyrrolidine ring, stabilizing β-C atoms and influencing electrochemical stability .
- NMR spectroscopy distinguishes chemical shifts (e.g., C1/C2 protons) due to sp² hybridization and ring puckering .
- Computational modeling assesses steric/electronic effects of substituents (e.g., phenyl vs. p-tolyl) on catalytic activity .
Q. What are the foundational applications of pyrroloimidazolium salts in asymmetric organocatalysis?
- Applications :
- Steglich rearrangement : Chiral 6,7-dihydro derivatives enable dynamic stereoselective insertion of P-stereogenic phosphoramidates .
- Black rearrangement : (R)-configured esters catalyze enantioselective C-acylation for quaternary stereocenter construction .
- Experimental Design : Use chiral HPLC to monitor enantiomeric excess (ee) and kinetic resolution of carbinols .
Advanced Research Questions
Q. How can enantioselective efficiency be enhanced in catalytic processes involving this compound?
- Strategies :
- Chiral pool synthesis : Start with enantiopure pyrrolidinones (e.g., 4-hydroxypyrrolidin-2-one) to control stereochemistry .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and transition-state stabilization .
- Co-catalysts : Additives like acetic acid enhance proton transfer in phosphoramidation reactions .
Q. What methodologies resolve contradictions in cytotoxicity and bioactivity data for pyrroloimidazolium derivatives?
- Case Study : Compound 178 (a chloride analog) shows high antimicrobial activity (MIC: 1–4 µg/mL against S. aureus and E. coli) but also cytotoxicity (IC₅₀: 10 µM in HEK-293 cells).
- Approach :
- Selective functionalization : Replace hemolytic groups (e.g., dichlorophenyl) with polar moieties (e.g., sulfonamides) to reduce toxicity .
- In vivo testing : Conduct murine toxicity assays (LD₅₀ > 2000 mg/kg) to validate safety .
- Data Interpretation : Use dose-response curves and Hill coefficients to distinguish target-specific vs. off-target effects .
Q. How can computational tools predict the therapeutic potential of this compound for NLRP3 inflammasome inhibition?
- Workflow :
Docking studies : Simulate binding of the sulfonamide derivative to NLRP3’s NACHT domain using AutoDock Vina .
MD simulations : Assess stability of inhibitor-inflammasome complexes over 100-ns trajectories .
QSAR modeling : Correlate substituent electronegativity (e.g., p-tolyl vs. pyridyl) with IC₅₀ values from THP-1 macrophage assays .
Q. What strategies address challenges in scaling up enantiopure synthesis while minimizing racemization?
- Solutions :
- Continuous flow chemistry : Reduce reaction time and thermal degradation during cyclization .
- Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers post-synthesis .
Notes
- Avoid abbreviations for chemical names (e.g., use "p-tolyl" instead of "MeC₆H₄").
- For catalytic applications, prioritize chiral HPLC and kinetic resolution assays to validate enantioselectivity .
- In bioactivity studies, include hemolysis assays (e.g., human erythrocyte lysis) to differentiate antimicrobial specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
